
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
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Description
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
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Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key characteristics include:
- Molecular Weight : Approximately 312.47 g/mol
- Functional Groups : Contains a benzylpiperidine moiety and a benzothiazole ring, which are known for their pharmacological significance.
This compound exhibits various pharmacological activities primarily through modulation of neurotransmitter systems and receptor interactions.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter release.
- Inhibition of Enzymatic Activity : Research indicates potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 (Breast) | 19.9 |
Compound B | OVCAR-3 (Ovarian) | 75.3 |
Compound C | COV318 (Ovarian) | 50.0 |
These findings suggest that the compound's structural components contribute to its effectiveness against cancer cells by inducing apoptosis or inhibiting cell proliferation.
Neuropharmacological Effects
The benzylpiperidine structure is associated with various neuropharmacological effects. Studies indicate that similar compounds can modulate dopamine and serotonin receptors, leading to potential applications in treating mood disorders and neurodegenerative diseases.
Study 1: CCR3 Antagonism
A related compound was investigated for its ability to act as a CCR3 antagonist. The study found that modifications in the piperidine structure enhanced binding affinity and functional antagonism:
- Binding Affinity : Improved from micromolar to low nanomolar range.
- Functional Assay : Demonstrated significant inhibition of eotaxin-induced calcium mobilization in human eosinophils.
Study 2: Antitumor Activity
A series of benzothiazole derivatives were evaluated for their antitumor properties. The results indicated that modifications to the azetidine core could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-7-8-21-22(13-17)30-24(26-21)28-15-19(16-28)23(29)25-20-9-11-27(12-10-20)14-18-5-3-2-4-6-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNCAXJVGKWWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.